molecular formula C12H15N3O2 B7567842 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide

5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide

Cat. No. B7567842
M. Wt: 233.27 g/mol
InChI Key: MUSNDPKZLYEKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide, also known as CENH2MPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine carboxamide family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide involves the inhibition of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS) in the body. ROS are known to play a role in the development of various diseases, including cancer and cardiovascular diseases. By inhibiting NADPH oxidase, 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide reduces the production of ROS and thereby reduces the risk of developing these diseases.
Biochemical and Physiological Effects:
5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the reduction of ROS production. In addition, 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide in lab experiments is its ability to inhibit NADPH oxidase, which is an important enzyme in many biological processes. 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions that can be explored in relation to 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide. One potential direction is the development of new synthetic methods for 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide, which could improve the yield and purity of the compound. Another direction is the investigation of 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide as a potential drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammation. Finally, further research is needed to explore the potential toxicity of 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide and to develop safe handling and monitoring protocols for lab experiments.

Synthesis Methods

5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-cyano-6-methylpyridine with ethylamine and 2-chloroethanol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified through crystallization and recrystallization techniques to obtain pure 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide. Other methods include the reaction of 2-cyano-6-methylpyridine with ethylamine and 2-hydroxyethylamine, or the reaction of 5-cyano-6-methylpyridine-2-carboxylic acid with ethylamine and 2-chloroethanol.

Scientific Research Applications

5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. In biochemistry, 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been studied for its ability to modulate enzyme activity, particularly in the case of NADPH oxidase. In pharmacology, 5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide has been researched for its potential as a drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammation.

properties

IUPAC Name

5-cyano-N-ethyl-N-(2-hydroxyethyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-15(6-7-16)12(17)11-5-4-10(8-13)9(2)14-11/h4-5,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSNDPKZLYEKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1=NC(=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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